5-(4-chloro-3-methylphenyl)-2H-tetrazole

CAS No.: 885278-43-3

Cat. No.: VC2842295

Molecular Formula: C8H7ClN4

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885278-43-3 |

|---|---|

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 5-(4-chloro-3-methylphenyl)-2H-tetrazole |

| Standard InChI | InChI=1S/C8H7ClN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

| Standard InChI Key | ZUXHJWVZUVPRFT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C2=NNN=N2)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=NNN=N2)Cl |

Introduction

Chemical Structure and Properties

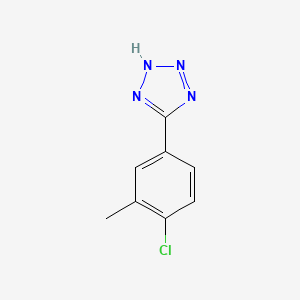

The chemical structure of 5-(4-chloro-3-methylphenyl)-2H-tetrazole consists of a tetrazole ring connected to a phenyl group that bears chloro and methyl substituents at the 4 and 3 positions, respectively. The tetrazole portion is a five-membered heterocyclic ring containing four nitrogen atoms, which contributes significantly to the compound's chemical behavior and reactivity .

Basic Chemical Information

5-(4-chloro-3-methylphenyl)-2H-tetrazole is identified by CAS number 885278-43-3. It has a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol. The tetrazole ring is linked to the phenyl ring at the 5-position, creating a planar structure that influences its binding capabilities and chemical interactions .

Table 1: Basic Chemical and Physical Properties of 5-(4-chloro-3-methylphenyl)-2H-tetrazole

| Property | Value |

|---|---|

| CAS Number | 885278-43-3 |

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 5-(4-chloro-3-methylphenyl)-2H-tetrazole |

| Physical Appearance | Crystalline solid (presumed) |

| PubChem CID | 55255790 |

Computed Molecular Properties

Various computational methods have been used to determine the physicochemical properties of 5-(4-chloro-3-methylphenyl)-2H-tetrazole, which are essential for understanding its behavior in different chemical environments and biological systems.

Table 2: Computed Molecular Properties of 5-(4-chloro-3-methylphenyl)-2H-tetrazole

| Property | Value |

|---|---|

| XLogP3-AA | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 194.0359239 Da |

| Topological Polar Surface Area | 54.5 Ų |

| Heavy Atom Count | 13 |

| Complexity | 178 |

These properties suggest that 5-(4-chloro-3-methylphenyl)-2H-tetrazole has moderate lipophilicity (XLogP3-AA of 2.1), which affects its solubility in aqueous and organic solvents. The compound has a relatively small number of hydrogen bond donors (1) and acceptors (3), along with a single rotatable bond, indicating a somewhat rigid structure. The topological polar surface area of 54.5 Ų suggests reasonable cell membrane permeability, an important consideration for pharmaceutical applications .

Synthesis Methods

The synthesis of 5-(4-chloro-3-methylphenyl)-2H-tetrazole can be accomplished through several methodologies, with the most common approach involving cycloaddition reactions between azides and nitriles. The primary synthetic route involves a [3+2] cycloaddition reaction where sodium azide reacts with 4-chloro-3-methylbenzonitrile under appropriate catalytic conditions.

Catalytic Cycloaddition

One efficient method for synthesizing 5-(4-chloro-3-methylphenyl)-2H-tetrazole employs a cobalt(II) complex as a catalyst to enhance the yield and efficiency of the cycloaddition reaction. This approach typically involves:

-

Preparation of 4-chloro-3-methylbenzonitrile as the starting material

-

Reaction with sodium azide in the presence of the cobalt catalyst

-

Optimization of reaction conditions (temperature, solvent, duration) to maximize yield

-

Purification procedures to obtain the final product

The catalytic approach offers several advantages over traditional methods, including milder reaction conditions, higher yields, and greater selectivity. The cobalt catalyst facilitates the formation of the tetrazole ring by coordinating with the nitrile and azide reagents, lowering the activation energy of the cycloaddition reaction.

Alternative Synthetic Approaches

While the catalytic cycloaddition represents the predominant synthetic route, alternative methods for producing 5-(4-chloro-3-methylphenyl)-2H-tetrazole may include:

-

Diels-Alder type reactions with appropriately functionalized precursors

-

Metal-catalyzed coupling reactions followed by ring formation

-

Transformation of other heterocyclic compounds into the tetrazole structure

These alternative approaches may offer specific advantages depending on the availability of starting materials, scale requirements, and desired purity of the final product.

Applications

5-(4-chloro-3-methylphenyl)-2H-tetrazole demonstrates versatility across multiple scientific domains, with applications spanning from pharmaceutical development to material science. Its unique structural properties make it valuable for diverse research purposes .

Pharmaceutical Applications

In pharmaceutical research, 5-(4-chloro-3-methylphenyl)-2H-tetrazole has potential utility in drug discovery and development. Tetrazole-containing compounds are often explored as bioisosteres for carboxylic acids, offering similar biological effects with potentially improved pharmacokinetic properties. This structural motif can influence:

-

Receptor binding affinity and selectivity

-

Metabolic stability

-

Bioavailability and absorption characteristics

The compound is being investigated for its potential in developing new medications, particularly those targeting specific biological pathways that could lead to innovative treatments for various diseases .

Agricultural Applications

In agricultural chemistry, 5-(4-chloro-3-methylphenyl)-2H-tetrazole serves as an effective herbicide component. Its activity helps control unwanted plant growth, which is crucial for improving crop yields and reducing competition for nutrients. The compound's molecular structure allows it to interfere with specific biochemical pathways in target plant species .

Research suggests that tetrazole-based herbicides may offer advantages including:

-

Selective activity against target weed species

-

Lower environmental persistence compared to some traditional herbicides

-

Novel modes of action that may help address herbicide resistance issues

Material Science Applications

In material science, 5-(4-chloro-3-methylphenyl)-2H-tetrazole is utilized in synthesizing advanced materials, particularly in the development of polymers and coatings with enhanced properties. The tetrazole moiety can serve as a functional group that contributes to:

-

Improved thermal stability

-

Enhanced durability

-

Greater resistance to environmental factors

-

Novel surface properties

These characteristics make tetrazole-containing materials potentially valuable in applications requiring high-performance polymers or specialized coating formulations .

Analytical Chemistry Applications

5-(4-chloro-3-methylphenyl)-2H-tetrazole plays a role in the development of analytical methods for detecting and quantifying other substances. Its structural features can be leveraged in:

-

Chromatographic separation techniques

-

Spectroscopic analysis methods

-

Chemical sensor development

-

Reference standard preparations

These analytical applications are vital for quality control across various industries, including pharmaceuticals, agrochemicals, and environmental monitoring .

| Field | Applications | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug development, bioisostere for carboxylic acids | Improved pharmacokinetics, novel binding properties |

| Agricultural | Herbicide component | Effective weed control, crop yield improvement |

| Material Science | Polymer and coating development | Enhanced durability, thermal stability, resistance properties |

| Analytical Chemistry | Detection methods, reference standards | Quality control, quantification of substances |

| Environmental Science | Ecosystem impact studies | Assessment of chemical exposure risks |

Current Research and Future Perspectives

Current research on 5-(4-chloro-3-methylphenyl)-2H-tetrazole and related tetrazole derivatives focuses on expanding their applications and understanding their fundamental properties. Several emerging research directions include:

Structure-Activity Relationship Studies

Researchers are investigating how structural modifications to the basic tetrazole scaffold affect biological activity and physicochemical properties. These studies aim to:

-

Identify optimal substitution patterns for specific applications

-

Understand the electronic and steric factors that influence activity

-

Develop more potent and selective compounds for targeted applications

Such structure-activity relationship studies are essential for rational design of new tetrazole-based compounds with enhanced properties .

Environmental Impact Assessment

As tetrazole compounds find increasing applications in agriculture and other fields, research on their environmental fate and ecotoxicology has gained importance. Studies are examining:

-

Biodegradation pathways and persistence

-

Effects on non-target organisms

-

Potential for bioaccumulation

-

Transformation products in environmental matrices

This research is crucial for ensuring the sustainable use of tetrazole compounds like 5-(4-chloro-3-methylphenyl)-2H-tetrazole in various applications .

Advanced Synthetic Methodologies

The development of more efficient, sustainable, and scalable synthetic routes for tetrazole compounds represents another active research area. Innovations include:

-

Catalytic methods that operate under milder conditions

-

Flow chemistry approaches for continuous production

-

Green chemistry principles to reduce environmental impact

-

Chemo- and regioselective methodologies for complex derivatives

These advances in synthetic methodology will likely expand access to tetrazole compounds and enable discovery of novel derivatives with unique properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume